N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC14772586
Molecular Formula: C19H15BrFN3O3
Molecular Weight: 432.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15BrFN3O3 |
|---|---|
| Molecular Weight | 432.2 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H15BrFN3O3/c1-27-14-5-6-15(16(21)10-14)17-7-8-19(26)24(23-17)11-18(25)22-13-4-2-3-12(20)9-13/h2-10H,11H2,1H3,(H,22,25) |
| Standard InChI Key | GFCNCBVFHONXBG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br)F |
Introduction
Synthesis and Characterization
The synthesis of pyridazine derivatives typically involves condensation reactions or cyclization processes. For compounds like N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, characterization would involve spectroscopic methods such as NMR (nuclear magnetic resonance) and LC-MS (liquid chromatography-mass spectrometry) to confirm the structure and purity.
Biological Activity
Pyridazine derivatives have been explored for various biological activities:
-
Anti-inflammatory Activity: Some pyridazine compounds have shown potential as anti-inflammatory agents by inhibiting enzymes involved in inflammation pathways.
-
Antimicrobial Activity: Pyridazines have been studied for their antimicrobial properties, with some derivatives exhibiting activity against bacterial and fungal pathogens.
-
Anticancer Activity: Certain pyridazine derivatives have demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
| Biological Activity | Example Compounds | Mechanism |
|---|---|---|
| Anti-inflammatory | Pyridazine derivatives | Inhibition of inflammatory enzymes |
| Antimicrobial | Pyridazine derivatives | Interference with microbial cell wall synthesis or DNA replication |
| Anticancer | Pyridazine derivatives | Inhibition of cell proliferation, induction of apoptosis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume